Etebenecid

Catalog No.
S527485
CAS No.
1213-06-5
M.F
C11H15NO4S
M. Wt
257.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etebenecid

CAS Number

1213-06-5

Product Name

Etebenecid

IUPAC Name

4-(diethylsulfamoyl)benzoic acid

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

UACOQEQOBAQRDQ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Etebenecidum; Etebenecid; NSC 49467; NSC-49467; NSC49467 Ethebenecide; Urelim;

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Description

The exact mass of the compound Etebenecid is 257.0722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49467. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etebenecid is a benzenesulfonic acid derivative recognized for its ability to act as a uricosuric agent. This means it helps to increase the excretion of uric acid in the urine, thereby reducing serum uric acid levels. The chemical structure of etebenecid allows it to interact effectively with renal transport mechanisms involved in uric acid handling .

Etebenecid's mechanism of action is thought to involve increasing the excretion of uric acid through the kidneys []. However, the exact details of how it interacts with the kidney's transport mechanisms remain unclear and require further investigation.

Etebenecid is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway []. NAD+ is a critical cellular metabolite that functions in numerous biological processes, including energy metabolism, cellular signaling, and DNA repair []. Etebenecid has been investigated for its potential therapeutic effects in various scientific research areas due to its ability to modulate NAD+ levels.

Etebenecid and Cancer Research

One area of scientific exploration for Etebenecid is in oncology. Studies have suggested that Etebenecid may have anti-tumorigenic properties by affecting cancer cell metabolism and promoting cancer cell death []. Etebenecid's ability to reduce NAD+ levels may hinder the growth and proliferation of cancer cells that are particularly reliant on NAD+ for survival []. Research is ongoing to determine the potential of Etebenecid as a therapeutic agent, either alone or in combination with other therapies, for various cancers [].

Etebenecid and Neurodegenerative Diseases

Another area of scientific interest for Etebenecid is in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These conditions are associated with impaired NAD+ metabolism and function in the brain [, ]. Studies are investigating whether Etebenecid, by influencing NAD+ levels, may offer neuroprotective benefits and slow the progression of these diseases [, ].

Etebenecid and Other Areas of Scientific Research

Etebenecid is also being explored for its potential applications in other scientific research areas, including:

  • Aging: NAD+ levels decline with age, and some researchers believe that Etebenecid may have a role in promoting healthy aging by influencing NAD+ metabolism [].
  • Cardiovascular Disease: Studies are investigating whether Etebenecid may improve cardiovascular health by modulating NAD+ signaling pathways [].
  • Metabolic Disorders: Scientific research is ongoing to determine if Etebenecid can be beneficial in metabolic disorders such as diabetes by affecting cellular metabolism regulated by NAD+.
Typical of sulfonic acid derivatives. Key reactions include:

  • Acid-Base Reactions: Etebenecid can act as an acid due to its sulfonic group, participating in proton transfer reactions.
  • Conjugation Reactions: It may form conjugates with other compounds in biological systems, affecting its pharmacokinetics and efficacy.
  • Oxidation: While specific oxidation pathways for etebenecid are not extensively documented, like many organic compounds, it may be susceptible to oxidative degradation under certain conditions .

Etebenecid exhibits significant biological activity primarily through its role as a uricosuric agent. It enhances renal clearance of uric acid by inhibiting the reabsorption processes in the renal tubules. This mechanism is particularly beneficial for patients suffering from gout or hyperuricemia. Additionally, studies suggest that etebenecid may interact with various biochemical pathways, potentially influencing drug metabolism and efficacy .

The synthesis of etebenecid typically involves several steps:

  • Formation of the Benzenesulfonyl Group: This can be achieved through sulfonation of benzene derivatives.
  • Coupling Reactions: Subsequent coupling with appropriate amines or other functional groups to create the final compound.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain pure etebenecid.

Specific synthetic routes can vary based on desired yields and purity levels but generally follow these foundational steps .

Research indicates that etebenecid interacts with various transporters in the kidneys, particularly those involved in uric acid transport. It has been shown to inhibit the organic anion transporters (OATs), which play a crucial role in the renal handling of uric acid and other drugs. This interaction profile suggests that etebenecid could influence the pharmacokinetics of co-administered medications .

Several compounds share structural or functional similarities with etebenecid. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
ProbenecidBenzenesulfonic Acid DerivativeUricosuric agentWidely used for gout management
SulfinpyrazonePyrazole DerivativeUricosuric agentAlso has anti-inflammatory effects
BenzbromaroneBrominated PhenolUricosuric agentMore potent than probenecid

Etebenecid is unique among these compounds due to its specific chemical structure and mechanism of action that emphasizes renal excretion rather than merely inhibiting uric acid production or promoting its breakdown .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

257.07217913 g/mol

Monoisotopic Mass

257.07217913 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

193.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4413I5098G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1213-06-5

Wikipedia

Etebenecid

Dates

Modify: 2023-08-15
1: Ethebenecid (Urelim). Drug Ther Bull. 1968 Dec 20;6(26):102-3. PubMed PMID: 5748382.

Explore Compound Types